![molecular formula C8H10ClNO3 B2644815 Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride CAS No. 2411180-10-2](/img/structure/B2644815.png)
Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
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Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in various applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like MolView can be used to visualize the 3D structure of a molecule .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .Scientific Research Applications
Synthesis and Material Science
The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, represents an efficient methodology for accessing 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This approach involves SNAr and palladium-catalyzed reactions, facilitating large-scale synthesis and potential rapid access to other heterocyclic analogues (Morgentin et al., 2009).
Crystal Structure and Computational Study
A study on pyrazole derivatives, specifically 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, was conducted, including synthesis, characterization, crystal structure investigation, and computational analysis. These compounds demonstrate stability and potential for theoretical calculations and equilibrium constants estimation (Shen et al., 2012).
Corrosion Inhibition
Research on Schiff bases, including 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine, highlights their role in corrosion inhibition on mild steel surfaces in acidic media. These studies employ gravimetric and electrochemical measurements to affirm the protective film formation and explore molecular configuration influences on inhibition behavior (Murmu et al., 2019).
Fluorescence Properties
The synthesis of new 2-pyrone derivatives, specifically dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and alkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylacetates, has been explored for their fluorescence emission radiation. These compounds offer insights into the development of red fluorescent compounds and the fluorescence in fused 2-pyrone derivatives (Mizuyama et al., 2008).
DNA Binding and Cytotoxicity
Cu(II) complexes of tridentate ligands, involving pyridine derivatives, have been synthesized and characterized for their DNA binding propensity, showcasing good binding affinity and minor structural changes to calf thymus DNA. These complexes exhibit nuclease activity and cytotoxicity against cancer cell lines, highlighting their potential in biomedical research (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYZSLQVBLPED-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CN=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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